

Unveiling the Molecular Architecture: A Crystallographic Validation of 5-Methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisoxazole-4-carboxylic acid

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For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive validation of the crystal structure of **5-Methylisoxazole-4-carboxylic acid**, a key intermediate in the synthesis of several pharmaceuticals, through single-crystal X-ray crystallography.^{[1][2]} An objective comparison with the structurally related compound, 3-Amino-5-methylisoxazole, offers valuable insights into the nuanced structural landscape of isoxazole derivatives.

The solid-state structure of **5-Methylisoxazole-4-carboxylic acid** has been unequivocally determined by single-crystal X-ray diffraction, with the crystallographic data deposited in the Cambridge Structural Database (CSD) under the deposition number 758336.^[3] This analysis provides a definitive confirmation of its molecular geometry, connectivity, and intermolecular interactions.

Comparative Crystallographic Analysis

To contextualize the structural features of **5-Methylisoxazole-4-carboxylic acid**, a comparative analysis with 3-Amino-5-methylisoxazole is presented. The crystallographic data for the latter was obtained from the Crystallography Open Database (COD) under the identification number 2203293.^[4] While both molecules share the 5-methylisoxazole core, the

differing substituent at the 3 or 4-position—a carboxylic acid versus an amino group—leads to distinct crystal packing and hydrogen bonding networks.

Parameter	5-Methylisoxazole-4-carboxylic acid	3-Amino-5-methylisoxazole
Formula	C ₅ H ₅ NO ₃	C ₄ H ₆ N ₂ O
Crystal System	Orthorhombic	Monoclinic
Space Group	Pnma	P2 ₁ /n
a (Å)	6.853(3)	5.2140(2)
b (Å)	16.354(6)	6.8527(2)
c (Å)	5.214(2)	16.3538(5)
α (°)	90	90
β (°)	90	97.335(3)
γ (°)	90	90
Volume (Å ³)	583.5(4)	579.54(3)
Z	4	4
R-factor	0.040	0.0336
Data Source	CCDC 758336	COD 2203293

This table summarizes the key crystallographic parameters for **5-Methylisoxazole-4-carboxylic acid** and 3-Amino-5-methylisoxazole, highlighting the differences in their crystal systems and unit cell dimensions.

In the crystal structure of **5-Methylisoxazole-4-carboxylic acid**, the molecule exhibits a notable feature where it lies on a crystallographic mirror plane.^[4] The crystal packing is stabilized by strong intermolecular O—H…N hydrogen bonds, which form a linear chain structure.^[4] Additionally, weaker C—H…O interactions contribute to the overall stability of the crystal lattice.^[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a detailed methodology for the determination of the crystal structure of a small organic molecule like **5-Methylisoxazole-4-carboxylic acid**.

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
- A suitable solvent system for **5-Methylisoxazole-4-carboxylic acid** is ethanol.
- The compound is dissolved in the solvent at a slightly elevated temperature to ensure complete dissolution.
- The solution is then allowed to cool slowly to room temperature, followed by slow evaporation of the solvent in a loosely covered container. This process can take several days to weeks.

2. Data Collection:

- A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.
- The data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector.
- The crystal is maintained at a constant temperature, often 293 K, during data collection.^[4]
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

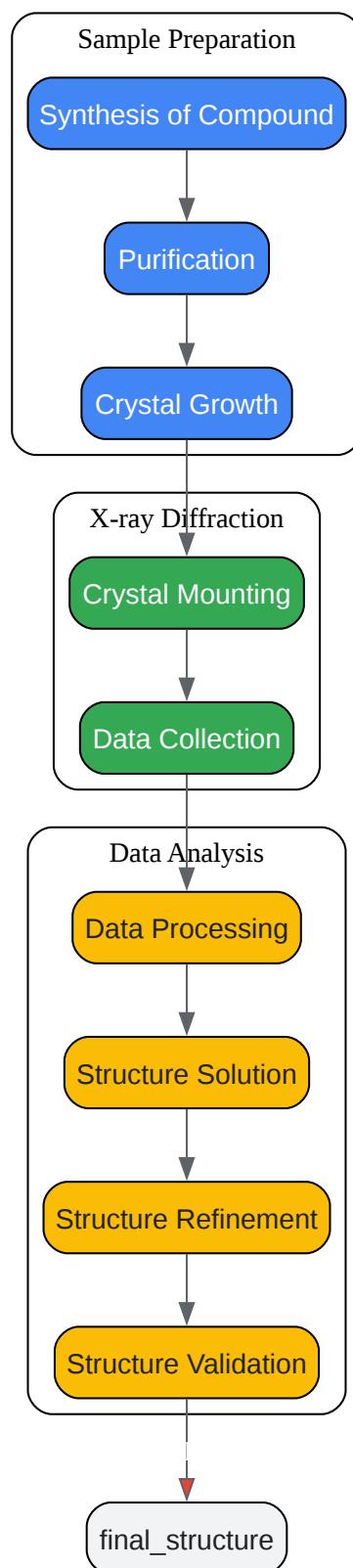
3. Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell parameters and space group.

- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
- The structural model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- The quality of the final refined structure is assessed by parameters such as the R-factor and the goodness-of-fit.

Visualizing the Process and Structure

To further clarify the experimental workflow and the structural comparison, the following diagrams are provided.



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Experimental workflow for X-ray crystallography.

Structural comparison of the two isoxazole derivatives.

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- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Crystallographic Validation of 5-Methylisoxazole-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023646#validating-the-structure-of-5-methylisoxazole-4-carboxylic-acid-via-x-ray-crystallography>]

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